(1-(5-Fluoropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone

Übersicht

Beschreibung

AM-2201 is a recreational designer drug that acts as a potent but nonselective full agonist for the cannabinoid receptor . It is part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University .

Molecular Structure Analysis

The molecular formula of AM-2201 is C24H22FNO . Its structure includes a fluoropentyl chain attached to an indazole group, which is further connected to a naphthalenyl methanone group .

Physical And Chemical Properties Analysis

AM-2201 has a molar mass of 359.444 g/mol . Its density is approximately 1.1 g/cm³, and it has a boiling point of 551.1°C at 760 mmHg . The compound also has a polar surface area of 22 Ų .

Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Identification

- The compound, commonly known by names such as THJ-2201, has been extensively studied for its structural and analytical characteristics. Methods like gas chromatography with mass spectrometry (GC-MS), high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy (FT-IR) have been employed for its structural elucidation. These analytical techniques enable reliable identification of this compound in qualitative analyses of seizures, including smoke mixtures (Shevyrin et al., 2014).

Metabolic and Pharmacokinetic Studies

- The compound has been the subject of pharmacodynamic, pharmacokinetic, and metabolic studies to understand its effects on the body, especially when used as a synthetic cannabinoid. Studies have been conducted to analyze its metabolites in human urine, providing insights into its consumption and the body's metabolic response. Metabolites, even in low concentrations, have been identified, indicating the compound's presence and its metabolic pathways (Carlier et al., 2018).

Considerations in Forensic Toxicology

- The compound has been found in illegal products and is of interest in the field of forensic toxicology. Its presence in various formulations, often as an adulterant, poses challenges for legal and forensic frameworks. Detailed analytical characterization is crucial for the accurate detection and quantification of this compound in forensic samples (Nakajima et al., 2011).

Implications for Public Safety and Control Measures

- Due to its potential impact on public safety, regulatory bodies have taken steps to control its distribution and use. It has been placed into schedule I of the Controlled Substances Act, reflecting the need for stringent regulatory controls and imposing severe administrative, civil, and criminal sanctions on entities handling this compound (Federal Register, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The emergence of synthetic cannabinoids like AM-2201 presents significant challenges for public health and law enforcement. Future research will likely focus on understanding the pharmacology and toxicology of these substances, developing reliable methods for their detection, and crafting effective public health interventions .

Eigenschaften

IUPAC Name |

[1-(5-fluoropentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULWRYKFTVFPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901010029 | |

| Record name | THJ-2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(5-Fluoropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone | |

CAS RN |

1801552-01-1 | |

| Record name | THJ 2201 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801552-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THJ-2201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THJ-2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901010029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THJ-2201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7P051IW0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

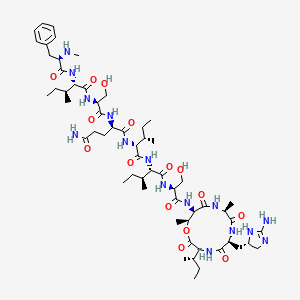

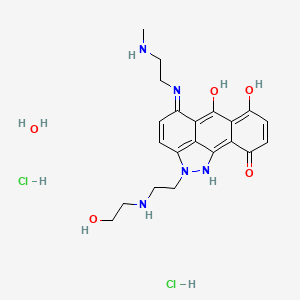

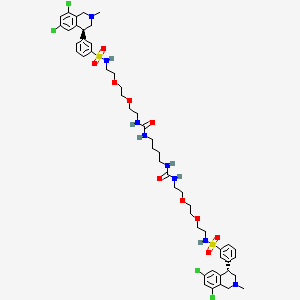

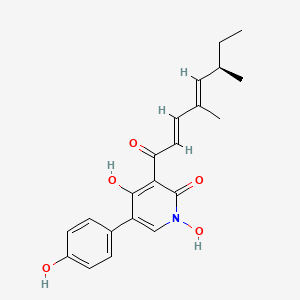

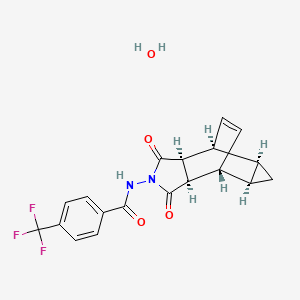

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)